(R)-Isoxazolidin-4-ol hydrochloride CAS number and properties
(R)-Isoxazolidin-4-ol hydrochloride CAS number and properties
An In-depth Technical Guide to (R)-Isoxazolidin-4-ol hydrochloride
Introduction
The isoxazolidine ring system is a cornerstone in medicinal chemistry and synthetic organic chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds. This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a versatile template for the design of novel therapeutics.[1] Among its derivatives, (R)-Isoxazolidin-4-ol hydrochloride emerges as a significant chiral building block, pivotal for the stereocontrolled synthesis of complex molecules, including potential new therapeutic agents.[2] This guide provides a comprehensive technical overview of (R)-Isoxazolidin-4-ol hydrochloride, detailing its chemical and physical properties, synthesis, applications in research and drug development, and essential safety and handling protocols.
Chemical Identity and Physicochemical Properties
(R)-Isoxazolidin-4-ol hydrochloride is a chiral organic compound that serves as a key intermediate in various synthetic pathways. Its hydrochloride salt form often enhances stability and solubility in aqueous media, facilitating its use in a range of experimental conditions.
| Property | Value | Source(s) |
| CAS Number | 338464-48-5 | [3][4][5][6] |
| IUPAC Name | (4R)-1,2-oxazolidin-4-ol;hydrochloride | [3] |
| Synonyms | (R)-Isoxazolidin-4-Ol HCl | [3] |
| Molecular Formula | C₃H₈ClNO₂ | [3] |
| Molecular Weight | 125.55 g/mol | [3] |
| Appearance | White to almost white crystalline powder | [2] |
| Melting Point | Not Available | [3] |
| Boiling Point | Not Available | [3] |
| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [7] |
Synthesis and Characterization
The synthesis of isoxazolidine derivatives is most prominently achieved through [3+2] cycloaddition reactions between a nitrone and a dipolarophile, typically an alkene. This method is highly valued for its ability to construct stereochemically rich scaffolds in a controlled manner.[1]
General Synthetic Workflow
While specific, optimized protocols for the synthesis of (R)-Isoxazolidin-4-ol hydrochloride are often proprietary, a general and widely applicable strategy involves the asymmetric cycloaddition or the resolution of a racemic mixture. A generalized workflow is depicted below.
Caption: Generalized workflow for the synthesis of (R)-Isoxazolidin-4-ol hydrochloride.
A Note on Synthetic Strategy
The synthesis of substituted isoxazolidin-4-ols can also be achieved through methods like the hydroboration-oxidation of 2,3-dihydroisoxazoles.[8] The choice of synthetic route is critical as it dictates the stereochemical outcome. For instance, the reduction of an isoxazolidin-4-one intermediate can yield different stereoisomers depending on the reducing agent used.[8]
Analytical Characterization
The structural confirmation and purity assessment of (R)-Isoxazolidin-4-ol hydrochloride are typically performed using a suite of standard analytical techniques. Documentation for this compound often includes data from:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the core structure and stereochemistry.
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High-Performance Liquid Chromatography (HPLC): To determine purity and resolve enantiomers.
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Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight and purity.
Applications in Research and Drug Development
The isoxazolidine scaffold is a key component in a variety of research areas, particularly in the development of new pharmaceuticals. Its utility as a chiral building block allows for the creation of complex molecular architectures necessary for discovering new therapeutic agents.[2]
Core Areas of Application
Caption: Key application areas for the (R)-Isoxazolidin-4-ol hydrochloride scaffold.
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Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly valuable in the development of analgesics and anti-inflammatory drugs.[2] The isoxazolidine ring's stereochemical properties are instrumental in designing molecules with high target specificity.
-
Neuroscience Research: It is employed in studies investigating neurological disorders, providing insights into the mechanisms of action for certain neurotransmitters.[2]
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Agrochemicals: The isoxazolidine structure is also utilized in the formulation of agrochemicals, contributing to the efficacy of pesticides and herbicides.[2]
Safety and Handling
Proper handling of (R)-Isoxazolidin-4-ol hydrochloride is essential to ensure laboratory safety. The following information is compiled from available safety data sheets.
| Safety Information | Details | Source(s) |
| Signal Word | Warning | [3] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [3] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [3][9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
First Aid Measures
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Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9]
-
Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[9]
-
Eye Contact: Immediately flush open eyes with running water for at least 15 minutes.[9]
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most).
Storage and Handling
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Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[9] For long-term stability, storage under an inert gas like nitrogen or argon at 2-8°C is recommended.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[9] Use only outdoors or in a well-ventilated area.[9]
Conclusion
(R)-Isoxazolidin-4-ol hydrochloride is a valuable chiral building block with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry makes it an essential intermediate for the synthesis of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and safe handling procedures is crucial for researchers and scientists aiming to leverage its potential in drug discovery and development.
References
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AMERICAN ELEMENTS®. (R)-Isoxazolidin-4-ol Hydrochloride | CAS 338464-48-5. [Link]
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Ivy Fine Chemicals. (R)-Isoxazolidin-4-ol hydrochloride [CAS: 338464-48-5]. [Link]
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Alchimica. (R)-Isoxazolidin-4-ol hydrochloride (CAS/ID No. 338464-48-5). [Link]
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National Institutes of Health. Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. [Link]
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PubChem. (R)-4-Methylisoxazolidin-4-ol hydrochloride. [Link]
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Beilstein Journals. Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. [Link]
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PubChem. (S)-isoxazolidin-4-ol. [Link]
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MDPI. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]
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Organic Chemistry Portal. Isoxazolidine synthesis. [Link]
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National Institutes of Health. Development of a New Isoxsuprine Hydrochloride-Based Hydroxylated Compound with Potent Antioxidant and Anti-Inflammatory Activities. [Link]
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MDPI. 4-Thiazolidinone-Bearing Hybrid Molecules in Anticancer Drug Design. [Link]
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